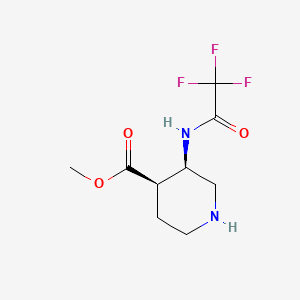
rac-methyl(3R,4R)-3-(trifluoroacetamido)piperidine-4-carboxylate,cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Rac-methyl(3R,4R)-3-(trifluoroacetamido)piperidine-4-carboxylate,cis” is a synthetic organic compound that belongs to the class of piperidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “rac-methyl(3R,4R)-3-(trifluoroacetamido)piperidine-4-carboxylate,cis” typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoroacetamido Group: This step involves the reaction of the piperidine derivative with trifluoroacetic anhydride or trifluoroacetamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methyl group.
Reduction: Reduction reactions can target the trifluoroacetamido group or the carboxylate group.
Substitution: The compound can participate in substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, “rac-methyl(3R,4R)-3-(trifluoroacetamido)piperidine-4-carboxylate,cis” can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
Medicine
In medicinal chemistry, this compound could be explored for its potential pharmacological activities. Piperidine derivatives are known for their roles in developing drugs for various therapeutic areas, including central nervous system disorders and infectious diseases.
Industry
Industrially, the compound may be used in the development of agrochemicals, polymers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of “rac-methyl(3R,4R)-3-(trifluoroacetamido)piperidine-4-carboxylate,cis” would depend on its specific interactions with biological targets. The trifluoroacetamido group may interact with enzymes or receptors, while the piperidine ring could play a role in binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine-4-carboxylate and piperidine-3-carboxylate.
Trifluoroacetamido Compounds: Compounds like trifluoroacetamido benzene and trifluoroacetamido cyclohexane.
Uniqueness
The uniqueness of “rac-methyl(3R,4R)-3-(trifluoroacetamido)piperidine-4-carboxylate,cis” lies in its specific stereochemistry and the combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H13F3N2O3 |
|---|---|
Peso molecular |
254.21 g/mol |
Nombre IUPAC |
methyl (3R,4R)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-4-carboxylate |
InChI |
InChI=1S/C9H13F3N2O3/c1-17-7(15)5-2-3-13-4-6(5)14-8(16)9(10,11)12/h5-6,13H,2-4H2,1H3,(H,14,16)/t5-,6+/m1/s1 |
Clave InChI |
XWUGGVPYLSHRPQ-RITPCOANSA-N |
SMILES isomérico |
COC(=O)[C@@H]1CCNC[C@@H]1NC(=O)C(F)(F)F |
SMILES canónico |
COC(=O)C1CCNCC1NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


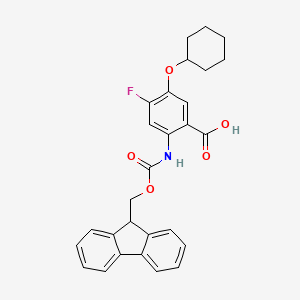
![3-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione](/img/structure/B13580302.png)
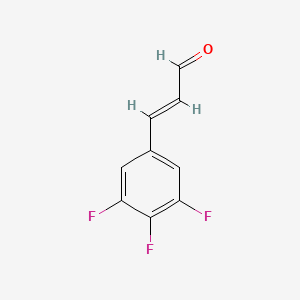
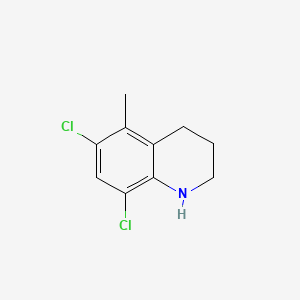
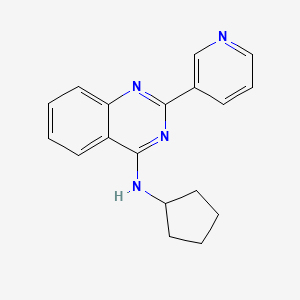
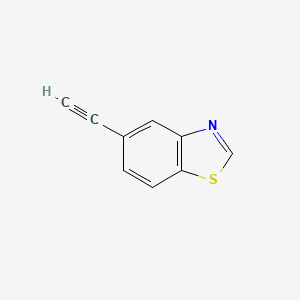
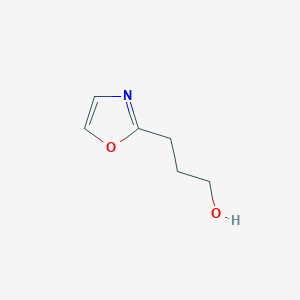
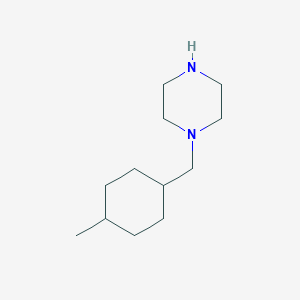
![2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-5-(propylsulfanyl)-1,3,4-thiadiazole](/img/structure/B13580360.png)
![5-[(2-Methylpropyl)sulfanyl]pyridin-3-ol](/img/structure/B13580366.png)
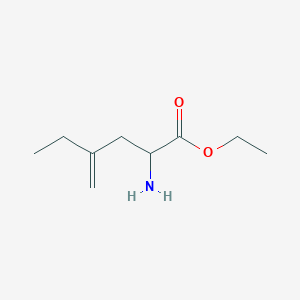
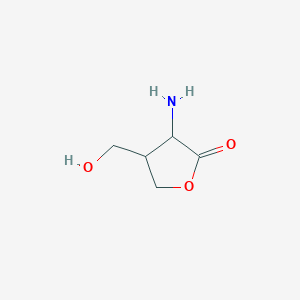
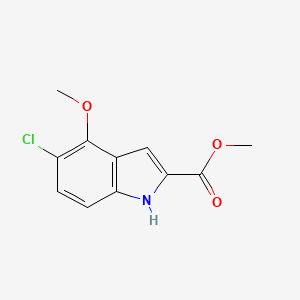
![2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one](/img/structure/B13580384.png)
